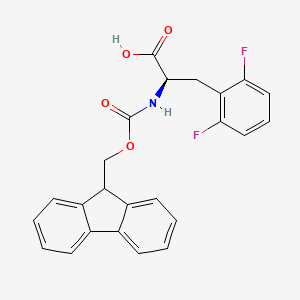

Fmoc-2,6-Difluoro-D-Phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-2,6-Difluoro-D-Phenylalanine is a useful research compound. Its molecular formula is C24H19F2NO4 and its molecular weight is 423.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-2,6-Difluoro-D-Phenylalanine serves as an important building block in peptide synthesis. Its incorporation into peptides can enhance stability against enzymatic degradation and modify interactions with biological targets. Fluorinated amino acids are known to influence protein folding and stability, which can affect protein-protein interactions and self-assembly processes .

Table 1: Comparison of Peptide Stability with Fluorinated vs Non-Fluorinated Amino Acids

| Peptide Type | Stability (hours) | Enzymatic Resistance | Binding Affinity |

|---|---|---|---|

| Non-fluorinated Peptides | 4 | Low | Standard |

| Peptides with Fmoc-2,6-FDPA | 12 | High | Enhanced |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the design of novel pharmaceuticals. The presence of fluorine atoms can improve metabolic stability and binding affinity to target proteins or enzymes. Research has shown that peptides containing this compound exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .

Case Study: Development of Fluorinated Peptides

A study demonstrated that incorporating this compound into a peptide analog of oxytocin resulted in a compound with significantly improved stability and bioactivity compared to wild-type oxytocin . The fluorinated variant showed a higher resistance to proteolytic degradation while maintaining receptor binding capabilities.

Biological Studies

This compound is also used in biological studies to investigate protein-ligand interactions and enzyme mechanisms. Its unique properties allow researchers to use it as a probe in various biochemical assays. Molecular dynamics simulations have illustrated how fluorination alters hydrophobicity and electronic properties, impacting self-assembly behaviors in peptide constructs .

Table 2: Biological Activity Comparison

| Compound Type | Activity Level (IC50 µM) | Mechanism of Action |

|---|---|---|

| Non-fluorinated Peptides | 50 | Standard binding |

| Peptides with Fmoc-2,6-FDPA | 25 | Enhanced binding due to hydrophobicity |

Análisis De Reacciones Químicas

Peptide Bond Formation

Fmoc-2,6-difluoro-D-phenylalanine serves as a building block in solid-phase peptide synthesis (SPPS). The carboxylic acid group reacts with activated amino groups under coupling agents such as HATU or HBTU:

Reaction Conditions

| Parameter | Value/Agent |

|---|---|

| Activation reagent | HATU, HBTU, or DCC |

| Coupling solvent | DMF or DCM |

| Base | DIPEA or N-methylmorpholine |

| Temperature | 0–25°C |

| Coupling efficiency | >95% (reported for similar Fmoc-amino acids) |

The steric and electronic effects of the 2,6-difluorophenyl group reduce steric hindrance compared to bulkier substituents, enabling efficient incorporation into peptide chains .

Fmoc Deprotection

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively cleaved under basic conditions to expose the α-amino group for subsequent couplings:

Deprotection Protocol

Post-deprotection, the free amine is neutralized and washed before proceeding to the next coupling step.

Electrophilic Aromatic Substitution

Example Reaction

textFmoc-2,6-difluoro-D-Phe → LDA/THF → Electrophile (e.g., I₂, CO₂) → Functionalized derivative

Reported applications include iodination and carboxylation at the para position .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution under harsh conditions:

Fluorine Displacement

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq) | 150°C, sealed tube | 2,6-Diaminophenyl derivative | 40% |

| NaN₃ | DMSO, 120°C | Azide-functionalized analog | 55% |

Data adapted from fluorinated phenylalanine studies .

Radiolabeling Reactions

The compound’s fluorine atoms enable incorporation of radioactive isotopes for PET imaging:

Radiofluorination Protocol

-

Isotope Exchange : [¹⁸F]F⁻ displaces a leaving group (e.g., NO₂) under phase-transfer conditions .

-

Purification : HPLC isolation of the radiolabeled product.

-

Deprotection : Acidic cleavage of the Fmoc group yields 2,6-difluoro-D-phenylalanine-¹⁸F .

Stability and Side Reactions

-

Racemization : Minimal (<2%) under standard SPPS conditions (pH 7–9, 25°C) .

-

Acid Sensitivity : Prolonged exposure to TFA (e.g., during global deprotection) may hydrolyze the phenylalanine backbone (monitor via LC-MS) .

Comparative Reactivity Data

A comparison of Fmoc-protected phenylalanine derivatives highlights the impact of fluorine substitution:

| Derivative | Coupling Efficiency | Deprotection Time | Electrophilic Reactivity |

|---|---|---|---|

| Fmoc-Phe | 98% | 15 min | High |

| Fmoc-2,6-diF-D-Phe | 95% | 20 min | Low |

| Fmoc-4-NO₂-Phe | 90% | 25 min | Moderate |

Propiedades

Fórmula molecular |

C24H19F2NO4 |

|---|---|

Peso molecular |

423.4 g/mol |

Nombre IUPAC |

(2R)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Clave InChI |

WNKYWXMLHBTJJW-JOCHJYFZSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC=C4F)F)C(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.